Ethyl 3-methyldodec-2-enoate
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Overview
Description
Ethyl 3-methyldodec-2-enoate is an organic compound that belongs to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound has the molecular formula C15H28O2 and is known for its applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyldodec-2-enoate typically involves the formation of an enolate ion, followed by alkylation and subsequent esterification. The general steps are as follows:
Enolate Ion Formation: The starting material, a β-keto ester, is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then alkylated using an appropriate alkyl halide under mild conditions.
Esterification: The resulting product is esterified to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyldodec-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ester to saturated esters or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-methyldodec-2-enoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 3-methyldodec-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in various nucleophilic addition reactions, which can lead to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Ethyl 3-methyldodec-2-enoate can be compared with other similar enoate esters, such as:
Ethyl 11-methyldodec-2-enoate: Similar in structure but with different alkyl chain lengths.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl butyrate: Another ester with a different alkyl group.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and properties. Its longer carbon chain and α,β-unsaturated ester group make it particularly useful in specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
60437-05-0 |
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Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
ethyl 3-methyldodec-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-14(3)13-15(16)17-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
CCBNFYMMYGMWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=CC(=O)OCC)C |
Origin of Product |
United States |
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